An In-depth Technical Guide to Quinazolin-2(1H)-one Hydrochloride: Structure, Properties, and Applications
An In-depth Technical Guide to Quinazolin-2(1H)-one Hydrochloride: Structure, Properties, and Applications
Abstract
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide provides a detailed technical examination of a fundamental member of this class: Quinazolin-2(1H)-one, with a specific focus on its hydrochloride salt. We will explore its chemical structure, including the critical concept of tautomerism, its physicochemical properties, and detailed methodologies for its synthesis and characterization. Furthermore, this document will delve into the pharmacological significance of the quinazolinone core, highlighting its role as a versatile platform for the development of novel therapeutics. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a comprehensive understanding of this important heterocyclic compound.
Introduction: The Significance of the Quinazolinone Core
Heterocyclic compounds form the backbone of a vast array of natural products and synthetic pharmaceuticals.[2] Among these, the quinazoline ring system, a fusion of a benzene and a pyrimidine ring, stands out for its remarkable versatility.[1][3] The oxidized form, quinazolinone, exists in several isomeric forms, with Quinazolin-2(1H)-one, Quinazolin-4(3H)-one, and Quinazolin-2,4(1H,3H)-dione being the most prominent.[2][4] These structures are found in over 150 naturally occurring alkaloids and a multitude of synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][5]
Quinazolin-2(1H)-one serves as a foundational building block for more complex derivatives. Understanding its intrinsic properties is therefore crucial for the rational design of new chemical entities. The hydrochloride salt is of particular interest as the addition of the HCl moiety is a common pharmaceutical strategy to enhance the aqueous solubility and bioavailability of parent compounds that are otherwise poorly soluble.[6]
Chemical Identity and Molecular Structure
Quinazolin-2(1H)-one is an achiral, planar molecule. Its core structure and key identifiers are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₆N₂O | [7] |
| Molecular Weight | 146.15 g/mol | [7] |
| IUPAC Name | Quinazolin-2(1H)-one | - |
| Synonyms | 1H-Quinazolin-2-one, 2-Hydroxyquinazoline | - |
| CAS Number | 7471-58-1 | - |
| SMILES | O=C1Nc2ccccc2C=N1 | - |
| InChIKey | AVRPFRMDMNDIDH-UHFFFAOYSA-N | - |
Structural Elucidation and Tautomerism
A critical feature of Quinazolin-2(1H)-one is its existence in a tautomeric equilibrium between the amide (keto or lactam) form and the iminol (enol or lactim) form. This equilibrium involves the migration of a proton between the nitrogen at position 1 and the exocyclic oxygen at position 2.
Diagram 1: Keto-Enol Tautomerism of Quinazolin-2(1H)-one
In most conditions, the keto (lactam) form is thermodynamically more stable and thus predominates.[8][9] This preference is crucial as the hydrogen bond donor/acceptor pattern of the molecule, which dictates its biological interactions, is defined by the dominant tautomer. Spectroscopic evidence, such as the presence of a carbonyl (C=O) stretching band in the IR spectrum and the corresponding signal in the ¹³C NMR spectrum, confirms the prevalence of the keto form.[8][10]
The Role of the Hydrochloride Salt
The formation of the hydrochloride salt occurs via protonation of one of the basic nitrogen atoms in the quinazoline ring, most likely the N3 atom. This conversion is a key step in drug development for several reasons:
-
Enhanced Solubility: Quinazolinone derivatives are typically crystalline solids with poor solubility in water but are soluble in strong acids.[6] The formation of the hydrochloride salt disrupts the crystal lattice and introduces an ionic character, significantly improving aqueous solubility.
-
Improved Stability: Salt forms can exhibit greater chemical and physical stability compared to the free base.
-
Handling and Formulation: The resulting crystalline salt often has better handling properties (e.g., less hygroscopic, better flowability) for manufacturing and formulation processes.
Physicochemical and Spectroscopic Properties
The properties of Quinazolin-2(1H)-one and its derivatives are well-documented, though specific data for the hydrochloride salt of the parent compound is sparse. The following tables summarize known data for the parent free base and characteristic data from closely related derivatives.
| Property | Value | Remarks | Reference(s) |
| Appearance | Light yellow crystalline solid | For the free base. | [3] |
| Melting Point | >280 °C | For a derivative, indicating high thermal stability of the core. | - |
| Solubility | Generally insoluble in water and organic solvents; soluble in aqueous alkali and concentrated acids (e.g., 6N HCl). | This property is the rationale for preparing the HCl salt. | [6] |
| pKa | 3.51 | For the parent quinazoline (not quinazolinone), indicating weak basicity. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of Quinazolin-2(1H)-one hydrochloride. Below are the expected characteristic signals based on data from closely related quinazolinone derivatives.[11][12][13]
Table 2: Predicted Spectroscopic Data for Quinazolin-2(1H)-one
| Technique | Characteristic Signals | Interpretation |
|---|---|---|
| FT-IR (KBr, cm⁻¹) | ~3300-3200 (broad), ~1710-1680, ~1610, ~1500 | N-H stretch (amide), C=O stretch (lactam), C=N stretch, C=C aromatic stretch |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5-12.0 (s, 1H), ~7.2-8.2 (m, 4H), ~9.0 (s, 1H) | Amide N-H proton, Aromatic protons (benzene ring), Imine C-H proton |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160-165, ~115-150 | Amide C=O carbon, Aromatic and Imine carbons |
| Mass Spec. (ESI-MS) | m/z 147.06 [M+H]⁺ | Molecular ion peak for the free base (C₈H₇N₂O)⁺ |
Note: In the hydrochloride salt, protonation at N3 would likely cause downfield shifts in the signals of nearby protons and carbons in NMR spectra.
Synthesis and Purification Protocol
The synthesis of the quinazolinone core can be achieved through various methods, often involving the cyclization of an anthranilamide (2-aminobenzamide) derivative.[14] The following protocol details a representative, two-step procedure for the synthesis of Quinazolin-2(1H)-one followed by its conversion to the hydrochloride salt.
Diagram 2: General Workflow for Synthesis and Salt Formation
Step 1: Synthesis of Quinazolin-2(1H)-one
This procedure is based on the thermal condensation of 2-aminobenzamide with urea, a common and straightforward method for forming the 2-oxo-quinazoline ring system.
Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and a thermometer, combine 2-aminobenzamide (13.6 g, 0.1 mol) and urea (12.0 g, 0.2 mol).
-
Reaction: Heat the mixture in an oil bath. The reactants will melt to form a homogenous liquid. Gradually increase the temperature to 190-200 °C. Ammonia gas will evolve vigorously.
-
Scientific Rationale: At high temperatures, urea decomposes to isocyanic acid (HNCO) and ammonia. The highly reactive isocyanic acid is attacked by the primary amino group of 2-aminobenzamide, followed by an intramolecular cyclization and elimination of a second molecule of ammonia to form the stable quinazolinone ring.
-
-
Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the evolution of ammonia ceases. The reaction can be monitored by TLC (Thin Layer Chromatography) using a mobile phase such as Ethyl Acetate:Hexane (1:1).
-
Work-up: Allow the reaction mixture to cool to room temperature. The crude product will solidify. Add 50 mL of hot water to the flask and stir to break up the solid.
-
Purification: Filter the crude solid and wash it thoroughly with cold water to remove any unreacted urea and other water-soluble impurities. The crude Quinazolin-2(1H)-one can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Dry the purified product in a vacuum oven.
-
Self-Validation: The identity and purity of the product should be confirmed by measuring its melting point and acquiring spectroscopic data (IR, ¹H NMR) to compare with literature values.
-
Step 2: Preparation of Quinazolin-2(1H)-one Hydrochloride
This step converts the purified free base into its more soluble hydrochloride salt.
Methodology:
-
Dissolution: Suspend the purified Quinazolin-2(1H)-one (e.g., 1.46 g, 10 mmol) in 20 mL of ethanol in a 50 mL Erlenmeyer flask.
-
Acidification: While stirring, add concentrated hydrochloric acid (37%, ~1 mL) dropwise. The suspension should gradually dissolve as the salt is formed. Gentle warming may be required to facilitate complete dissolution.
-
Scientific Rationale: The basic N3 atom of the quinazolinone ring is protonated by the strong acid (HCl), forming the corresponding ammonium chloride salt which is more soluble in the polar protic solvent (ethanol).
-
-
Precipitation: Cool the clear solution in an ice bath. The hydrochloride salt, being less soluble in cold ethanol than the free base, will precipitate out of the solution. If precipitation is slow, a non-polar solvent like diethyl ether can be added to reduce the polarity of the medium and force precipitation.
-
Isolation: Collect the crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to facilitate drying.
-
Drying: Dry the final product, Quinazolin-2(1H)-one hydrochloride, under vacuum to remove residual solvents.
-
Self-Validation: The final product should be characterized by melting point determination (which will differ from the free base) and elemental analysis to confirm the 1:1 stoichiometry of the salt. Spectroscopic analysis (IR, NMR) should also be performed to confirm the structure.
-
Pharmacological Profile and Applications in Drug Discovery
While Quinazolin-2(1H)-one itself is not a prominent therapeutic agent, its core structure is a highly valued scaffold in drug development.[15] Modifications at the N1, C4, and benzene ring positions have led to the discovery of potent and selective inhibitors for various biological targets.
-
Anticancer Agents: Many quinazolinone derivatives have been developed as potent anticancer agents. A notable mechanism of action is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6] By substituting the quinazolinone core with appropriate side chains, compounds can be designed to fit into the ATP-binding pocket of these kinases, preventing their activation and halting cancer cell proliferation.
-
Antimicrobial Agents: The quinazolinone scaffold has been explored for the development of novel antibacterial and antifungal agents.[16] Recent studies have shown that certain derivatives can inhibit bacterial biofilm formation, a key factor in antibiotic resistance, making them promising candidates as anti-virulence agents.[16]
-
CNS-Active Agents: The lipophilic nature of the quinazolinone ring system allows for penetration of the blood-brain barrier. This property has been exploited to develop derivatives with anticonvulsant and other central nervous system activities.[1][2]
The structure-activity relationship (SAR) studies of quinazolinone derivatives often reveal that substitutions at the 2nd, 6th, and 8th positions are crucial for pharmacological activity.[1][6] The N1 and N3 positions also offer convenient handles for chemical modification to fine-tune the molecule's physicochemical properties and biological target engagement.
Conclusion
Quinazolin-2(1H)-one hydrochloride is a fundamental heterocyclic compound that combines a stable and synthetically accessible core with the advantageous properties conferred by its salt form. Its true value in the scientific community lies not in its direct application, but in its role as a versatile and "privileged" scaffold for the synthesis of a new generation of therapeutic agents. A thorough understanding of its structure, properties, and synthesis, as outlined in this guide, provides researchers with the essential knowledge required to innovate and develop novel molecules targeting a wide range of diseases, from cancer to infectious diseases. The continued exploration of this chemical space promises to yield significant advancements in medicinal chemistry.
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